1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents like methanol or ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as Lewis acids or Brønsted acids are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinolines and their derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide has been extensively studied for its neuroprotective properties. It has shown potential in protecting against neurodegenerative diseases by scavenging free radicals and inhibiting excitotoxicity . Additionally, it has applications in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studying neurotransmitter functions and interactions.
Medicine: Potential therapeutic agent for neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters . By inhibiting these enzymes, 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide increases the levels of neurotransmitters in the brain, thereby exerting neuroprotective and antidepressant-like effects . It also scavenges free radicals, reducing oxidative stress and preventing neuronal damage .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares similar neuroprotective properties but differs in its mechanism of action.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its antidepressant-like effects and MAO inhibition.
2-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but different biological activities.
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide stands out due to its dual action of MAO inhibition and free radical scavenging, making it a promising candidate for treating neurodegenerative diseases .
Properties
CAS No. |
89819-40-9 |
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Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-12-7-3-4-8-9(12)5-2-6-10(8)15(11,13)14/h2,5-6H,3-4,7H2,1H3,(H2,11,13,14) |
InChI Key |
BXIFZMWFTJRPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
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